2-[3-(2-Bromophenoxy)propylamino]ethanol
Description
2-[3-(2-Bromophenoxy)propylamino]ethanol is a synthetic organic compound characterized by a phenoxy group substituted with bromine at the ortho-position, a propylamino linker, and a terminal ethanol moiety. For example, compounds with similar backbones, such as 2-[3-(2,3-dichlorophenoxy)propylamino]ethanol, have demonstrated activity in restoring cisplatin sensitivity in ovarian carcinoma cells by activating ERK1/2 phosphorylation . The bromine substituent in the target compound may influence lipophilicity and binding kinetics compared to chlorinated analogs.
Properties
IUPAC Name |
2-[3-(2-bromophenoxy)propylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c12-10-4-1-2-5-11(10)15-9-3-6-13-7-8-14/h1-2,4-5,13-14H,3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYADDMHTDWTPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCNCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Bromophenoxy)propylamino]ethanol typically involves the reaction of 2-bromophenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(2-bromophenoxy)propylamine. This intermediate is then reacted with ethylene oxide to yield the final product, this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Bromophenoxy)propylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 2-[3-(2-bromophenoxy)propylamino]acetaldehyde.
Reduction: Formation of 2-[3-(phenoxy)propylamino]ethanol.
Substitution: Formation of 2-[3-(2-azidophenoxy)propylamino]ethanol or 2-[3-(2-thiophenoxy)propylamino]ethanol.
Scientific Research Applications
2-[3-(2-Bromophenoxy)propylamino]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-Bromophenoxy)propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrophobic interactions, while the amino and hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 2-[3-(2-Bromophenoxy)propylamino]ethanol and related compounds:
Key Findings from Comparative Analysis
Halogen Substituent Effects
- Chlorine vs. Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may improve membrane permeability but could reduce metabolic stability due to slower enzymatic cleavage of C-Br bonds.
Backbone Modifications
- Ethoxy vs. Propylamino Linkers: The tetramethylbutylphenoxy compound (CAS 9036-19-5) uses an ethoxy spacer instead of a propylamino chain, likely reducing its capacity for hydrogen bonding and altering solubility .
- Acridinyl Moieties: The acridine-substituted derivative (CAS 37020-26-1) replaces the aromatic phenoxy group with a heterocyclic acridinyl system, enabling intercalation into DNA or RNA, which is critical for applications in biochemical assays .
Regulatory and Industrial Context
- Compounds like 2-(N-Isopropyl-N-propylamino)ethanol (CAS 4535-77-7) are regulated under HS Code 2922.19, indicating their use in amine derivatives for pharmaceuticals or agrochemicals . This contrasts with the target compound, which lacks explicit regulatory data but may share similar industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
